

ICG-Amine in Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: ICG-amine

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Introduction to ICG-Amine for Super-Resolution Imaging

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, has traditionally been utilized in medical imaging applications such as angiography and assessment of cardiac output.[1][2] Its amine-reactive derivatives, particularly **ICG-amine** and ICG-NHS ester, have opened new avenues for its use in advanced microscopy techniques. These derivatives can be covalently conjugated to primary amines on biomolecules like antibodies and proteins, enabling targeted labeling of cellular structures with a photostable, NIR fluorophore.[3][4]

The near-infrared excitation and emission properties of ICG (typically absorbing around 780-800 nm and emitting around 810-830 nm) offer significant advantages for super-resolution microscopy.[2][5] The longer wavelengths lead to reduced phototoxicity and lower cellular autofluorescence, resulting in a higher signal-to-noise ratio, which is crucial for achieving high-resolution images.[6] This makes **ICG-amine** an attractive probe for techniques like Stimulated

Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM) methods such as (direct) Stochastic Optical Reconstruction Microscopy ((d)STORM).

Key Applications in Super-Resolution Microscopy

ICG-amine and its derivatives are particularly well-suited for imaging densely packed cellular structures and for live-cell imaging applications where minimizing phototoxicity is paramount.

- **dSTORM Imaging:** The ability of cyanine dyes like ICG to photoswitch between a fluorescent 'on' state and a dark 'off' state under specific buffer conditions is the foundation of dSTORM. [7] By sequentially activating and localizing individual ICG molecules, a super-resolved image can be reconstructed with a precision far beyond the diffraction limit of light.[8]
- **STED Microscopy:** In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the point-spread function.[9] NIR dyes like ICG are advantageous for STED as the depletion wavelength (e.g., 775 nm) is readily available and causes less scattering and phototoxicity compared to shorter wavelengths.[10]

Quantitative Performance Data

While specific quantitative data for **ICG-amine** in super-resolution microscopy is emerging, data from closely related ICG derivatives and other near-infrared dyes provide valuable benchmarks. The performance of any fluorophore in super-resolution microscopy is highly dependent on the experimental setup, labeling density, and imaging buffer.

Parameter	Super-Resolution Technique	Value	Reference
Spatial Resolution	STED	~50-100 nm	[11]
	dSTORM	~28 nm	[12]
Localization Precision	dSTORM	<10 nm (with averaging)	[13]
Photon Count per Switching Event	dSTORM (Alexa Fluor 647 as a proxy)	~5000	[14]
Blinking Rate	dSTORM	Dependent on buffer and laser power	[7]
Photostability	General	Higher in organic solvents and when bound to proteins	[15]

Experimental Protocols

Protocol 1: Labeling of Antibodies with ICG-NHS Ester for Super-Resolution Microscopy

This protocol describes the conjugation of an amine-reactive ICG derivative (ICG-NHS ester) to a primary or secondary antibody for use in immunofluorescence-based super-resolution microscopy.

Materials:

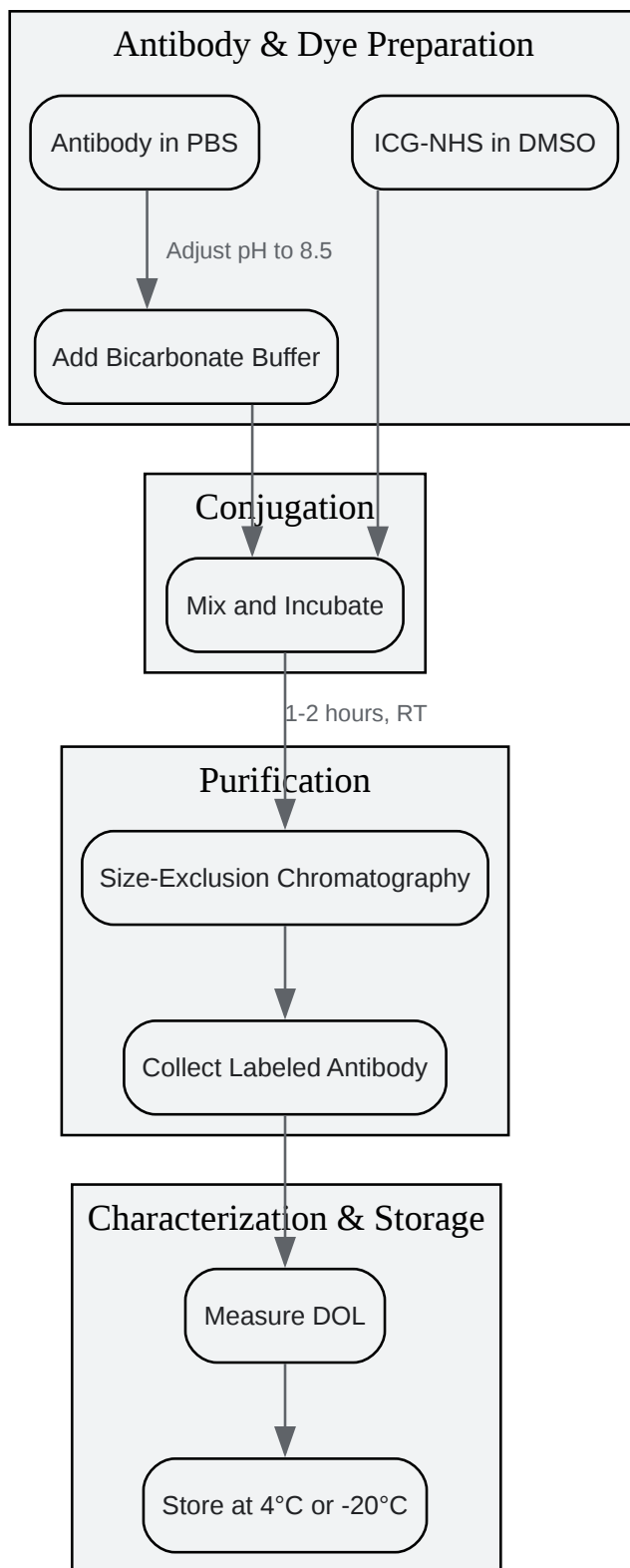
- Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- ICG-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.5
- Size-exclusion chromatography column (e.g., Sephadex G-25)

- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Antibody Solution:
 - Dissolve the antibody in 1X PBS to a final concentration of 2-10 mg/mL.[4]
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5. The amine groups on the antibody are more reactive at this pH.[3]
- Prepare ICG-NHS Ester Stock Solution:
 - Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[4]
- Conjugation Reaction:
 - While gently vortexing, slowly add the ICG-NHS ester stock solution to the antibody solution. A molar excess of 5-20 fold of dye to antibody is a good starting point for optimization.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the first colored fraction, which contains the ICG-labeled antibody.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of ICG (~785 nm). A DOL of 2-4 is often optimal for super-resolution microscopy.

- Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.



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Caption: Workflow for antibody labeling with ICG-NHS ester.

Protocol 2: dSTORM Imaging of ICG-Labeled Cellular Structures

This protocol provides a general workflow for dSTORM imaging of fixed cells labeled with ICG-conjugated antibodies.

Materials:

- Cells grown on #1.5 thickness glass-bottom dishes
- ICG-labeled antibody (from Protocol 1)
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- dSTORM imaging buffer (see below)

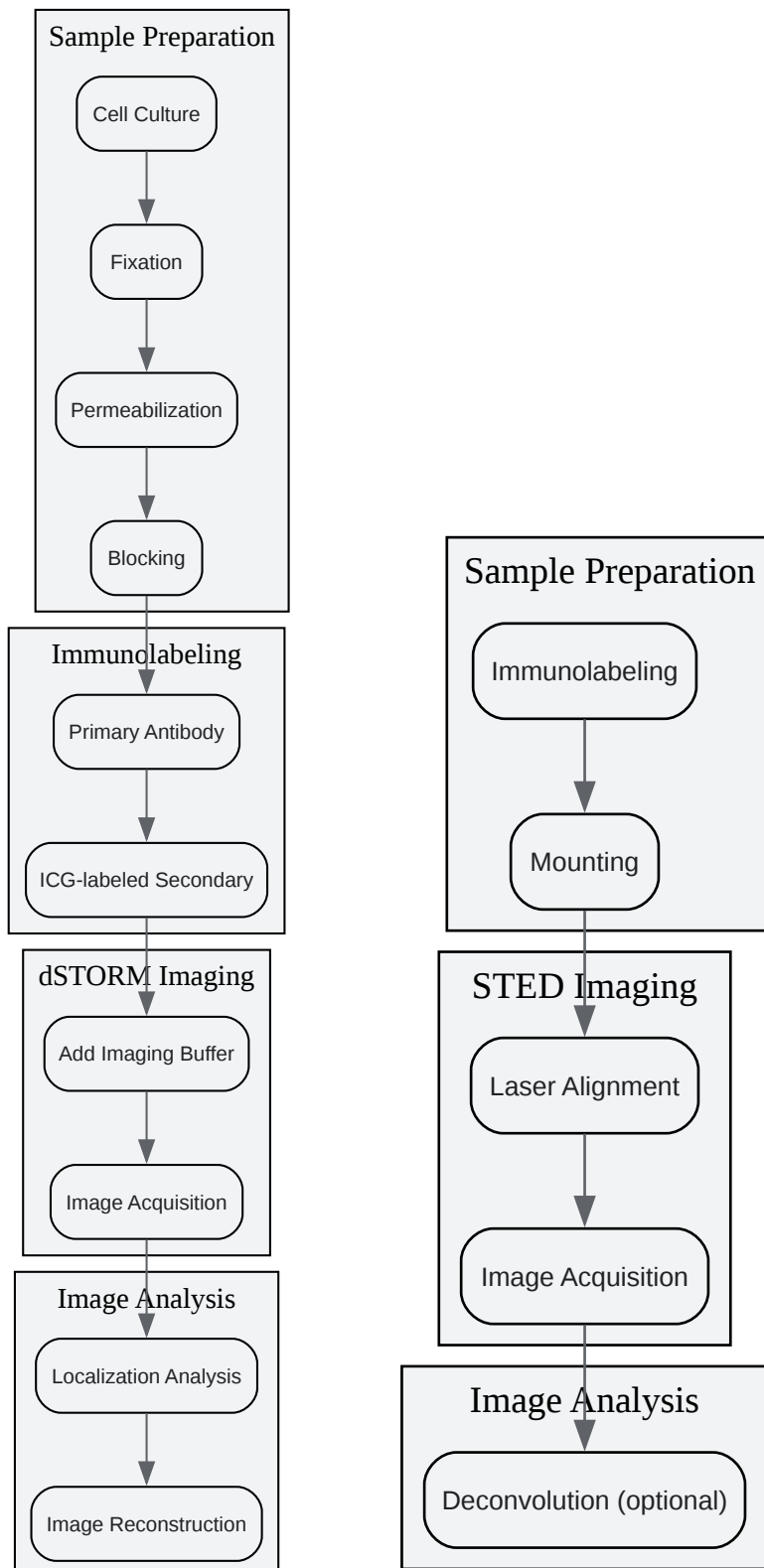
dSTORM Imaging Buffer (Glox-based with thiol):

- Buffer A: 10 mM Tris-HCl pH 8.0, 50 mM NaCl
- Buffer B: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase, 50 μ L catalase solution (17 mg/mL) in 200 μ L Buffer A
- 1 M MEA (cysteamine) solution, pH 8.0-8.5
- Working Buffer (prepare fresh): To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA.^[12]

Procedure:

- Cell Culture and Fixation:
 - Culture cells on high-precision glass-bottom dishes suitable for microscopy.
 - Fix cells with 4% PFA in PBS for 10 minutes at room temperature.
 - Wash three times with PBS.
- Immunolabeling:
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Block non-specific binding with 5% BSA in PBS for 1 hour.
 - Incubate with the primary antibody (if using an unlabeled primary and a labeled secondary) in blocking buffer for 1 hour.
 - Wash three times with PBS.
 - Incubate with the ICG-labeled secondary antibody (or primary antibody if directly labeled) in blocking buffer for 1 hour, protected from light.
 - Wash extensively with PBS.
- dSTORM Imaging:
 - Replace the PBS with freshly prepared dSTORM imaging buffer.
 - Mount the sample on the STORM microscope.
 - Use a laser line appropriate for ICG excitation (e.g., 750 nm) to induce photoswitching and a lower power laser (e.g., 405 nm) for reactivation if needed.
 - Acquire a time series of images (typically 10,000-50,000 frames) at a high frame rate, capturing the stochastic blinking of individual ICG molecules.
- Image Reconstruction:

- Process the raw image stack using appropriate localization software (e.g., ThunderSTORM, rainSTORM) to identify and fit the point-spread function of each blinking event, generating a list of localizations.
- Render the final super-resolution image from the localization list.





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